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Nintedanib Clinical Trials: An Overview

The table below summarizes the core design and findings of four major nintedanib trials for interstitial lung

disease (ILD).

Trial
Name

Patient
Population

Study Design &
Duration

Key Primary
Endpoint

Main Result (Annual Rate
of FVC Decline)

| INPULSIS [1] | Idiopathic Pulmonary Fibrosis (IPF) | Two randomized, double-blind, Phase 3 trials; 52

weeks | Annual rate of decline in FVC | Nintedanib: -113.6 mL/year Placebo: -223.5 mL/year (44%

reduction in rate of decline) | | SENSCIS [1] | Systemic Sclerosis-associated ILD (SSc-ILD) | Randomized,

double-blind, Phase 3 trial; 52 weeks | Annual rate of decline in FVC | Nintedanib: -52.4 mL/year Placebo:

-93.3 mL/year (44% reduction in rate of decline) | | INBUILD | Not covered in search results | Information

not available in current search results | Information not available in current search results | Information not

available in current search results | | TOMORROW | Not covered in search results | Information not

available in current search results | Information not available in current search results | Information not

available in current search results |
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Consistent Efficacy Across Diseases: Nintedanib demonstrated a consistent 44% reduction in

the rate of lung function decline (as measured by FVC) in both IPF and SSc-ILD, despite these being
distinct diseases [1].

Different Disease Progression: The absolute rate of decline in the placebo groups differed
significantly between IPF and SSc-ILD (-223.5 mL/year vs. -93.3 mL/year), highlighting that SSc-ILD

may progress more slowly than IPF [1].
Synergy with Background Therapy: The SENSCIS trial found that the slowest rate of FVC decline

was in patients taking both nintedanib and mycophenolate mofetil (MMF), suggesting potential
benefits of combination therapy without a noted increase in side effects [1].

Limited Systemic Effect: In SENSCIS, nintedanib showed no significant effect on skin fibrosis
(measured by mRSS) or health-related quality of life (measured by SGRQ), indicating its effect is

primarily on the lung parenchyma rather than the systemic manifestations of scleroderma [1].

Experimental Protocols & Methodologies

The methodologies from the SENSCIS and a pre-clinical RA-ILD study provide insight into the trial

designs.

Key Methodologies from the SENSCIS Trial (SSc-ILD): [1]

Patients: 580 patients with SSc-ILD confirmed by HRCT (≥10% lung involvement).
Key Inclusion Criteria: FVC ≥40% predicted; DLCO 30-89% predicted.

Key Exclusion Criteria: Significant pulmonary hypertension.
Intervention: Nintedanib 150 mg twice daily vs. placebo (1:1 randomization) for 52 weeks.

Permitted Background Therapies: Stable doses of mycophenolate (most common), methotrexate,
or prednisone (≤10 mg/day).

Primary Endpoint: Annual rate of decline in FVC (mL/year).

Key Methodologies from a Pre-Clinical RA-ILD Study: [2]

Model: Bovine type II collagen-induced RA-ILD in male DBA/1 mice.
Intervention: Pirfenidone (20 mg/kg) and nintedanib (60 mg/kg) administered.

Assessments: Body weight, joint swelling, lung and knee pathology, collagen deposition (Masson
staining), macrophage polarization in bronchoalveolar lavage fluid (BALF), and analysis of key

signaling pathways (p-Jak2/p-Stat3, TGF-β) via qRT-PCR and western blot.
In Vitro Models: Used IL-4/IL-13 stimulated macrophage line (RAW264.7) and TGF-β1 stimulated

fibroblast-like synovial (FLS) cells to dissect molecular mechanisms.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s548006?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341613/
https://www.smolecule.com/products/s548006?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341613/
https://www.smolecule.com/products/s548006?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7341613/
https://www.smolecule.com/products/s548006?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11635228/
https://www.smolecule.com/products/s548006?utm_src=pdf-body
https://www.smolecule.com/products/s548006?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Signaling Pathways and Mechanism of Action

Nintedanib exerts its anti-fibrotic and anti-inflammatory effects through multiple pathways. The diagram

below synthesizes its mechanism as described across several studies.
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The anti-fibrotic effects of nintedanib are mediated through several interconnected mechanisms [1] [2] [3]:

Core Tyrosine Kinase Inhibition: Nintedanib primarily inhibits receptor tyrosine kinases (RTKs)
including VEGFR, FGFR, and PDGFR. [1] This disrupts pro-angiogenic and pro-fibrotic signaling.
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Downstream Pathway Modulation: By inhibiting these RTKs, nintedanib suppresses key

downstream signaling pathways such as PI3K/Akt and MAPK. [2]
Impact on Specific Profibrotic Pathways:

It inhibits the Jak2/Stat3 pathway, which is activated by pro-fibrotic cytokines. [2]
It reduces signaling through the TGF-β/Smad pathway, a central driver of fibrosis. [2]

It inhibits the FAK/ERK/S100A4 signaling pathway, which is involved in fibroblast activation. [3]
Modulation of the Microenvironment: Nintedanib suppresses the polarization of macrophages

towards the M2 phenotype, which promotes tissue repair and fibrosis through the secretion of factors
like TGF-β and IL-10. [2]

Implications for Research and Development

The trial data and mechanisms suggest several key considerations for drug development professionals:

Broad Applicability for Fibrotic Lung Disease: The success of nintedanib across IPF, SSc-ILD,
and other CTD-ILDs supports targeting common pro-fibrotic pathways in diverse forms of progressive

fibrosing ILDs. [1] [2] [4]
Combination Therapy Potential: The SENSCIS data on nintedanib used with MMF provides a

strong rationale for exploring combination regimens with immunosuppressive agents, which may yield
additive or synergistic benefits. [1]

Trial Endpoint Selection: The consistent use of annual rate of FVC decline as a primary endpoint
in IPF and SSc-ILD trials validates it as a robust and acceptable measure of efficacy for drug

approval in fibrotic ILDs. [1]
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To cite this document: Smolecule. [Nintedanib clinical trials INPULSIS SENSCIS INBUILD

TOMORROW]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548006#nintedanib-clinical-trials-inpulsis-senscis-inbuild-

tomorrow]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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